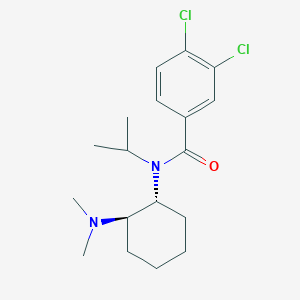

trans-3,4-dichloro-N-2-(dimethylamino)cyclohexyl)-N-isopropylbenzamide

Description

Systematic IUPAC Nomenclature and CAS Registry Number Attribution

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-(propan-2-yl)benzamide , reflecting its benzamide core with chloro, dimethylamino, and isopropyl substituents. The stereodescriptors (1R,2R) specify the absolute configuration of the cyclohexyl moiety, critical for its molecular recognition properties.

The Chemical Abstracts Service (CAS) Registry Number 2748319-16-4 uniquely identifies this compound across scientific and regulatory databases. This identifier distinguishes it from structural analogs such as U-47700 (CAS 121348-98-9), which substitutes the isopropyl group with a methyl group.

Table 1: Core Identifiers of trans-3,4-Dichloro-N-[2-(Dimethylamino)Cyclohexyl]-N-Isopropylbenzamide

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-(propan-2-yl)benzamide | |

| CAS Number | 2748319-16-4 | |

| Molecular Formula | C₁₈H₂₆Cl₂N₂O | |

| Exact Mass | 356.1318 g/mol |

Structural Isomerism and Stereochemical Considerations

The compound exhibits geometric isomerism due to the trans configuration of the dimethylamino and benzamide groups on the cyclohexane ring. This spatial arrangement influences its three-dimensional conformation, as evidenced by differences in the InChIKey between cis and trans isomers.

Stereochemical specificity is paramount: the (1R,2R) configuration confers distinct physicochemical properties compared to the (1S,2S) enantiomer found in related compounds. Nuclear magnetic resonance (NMR) studies of similar benzamide derivatives demonstrate that stereoisomerism affects hydrogen bonding patterns and lipophilicity.

Table 2: Comparative Stereochemical Features

| Isomer | InChIKey | Configuration |

|---|---|---|

| trans-(1R,2R) | LGYQSYWASFBSHJ-IAGOWNOFSA-N | |

| cis-(1S,2S) | JGPNMZWFVRQNGU-GJZGRUSLSA-N |

Synonyms and Regulatory Designations in Global Chemical Databases

This compound appears under multiple aliases in pharmacological and regulatory contexts:

- Isopropyl U-47700 : Emphasizes structural relationship to the U-47700 opioid scaffold

- trans-3,4-Dichloro-N-2-(dimethylamino)cyclohexyl)-N-isopropylbenzamide : Describes substituent positions

- FVS5413W3E : Unique identifier in the FDA's Substance Registration System

Regulatory agencies classify it as a Schedule I controlled substance under U.S. drug enforcement regulations due to its structural similarity to prohibited synthetic opioids. The Drug Enforcement Administration (DEA) notes its inclusion in emergency scheduling actions targeting novel psychoactive substances.

Table 3: Global Regulatory Status

| Database | Identifier | Classification |

|---|---|---|

| DEA Controlled Substances | NFLIS-DRUG | Schedule I |

| DSSTox | DTXSID901018392 | High-risk compound |

| UNII | FVS5413W3E | Non-therapeutic |

Properties

CAS No. |

2748319-16-4 |

|---|---|

Molecular Formula |

C18H26Cl2N2O |

Molecular Weight |

357.3 g/mol |

IUPAC Name |

3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C18H26Cl2N2O/c1-12(2)22(17-8-6-5-7-16(17)21(3)4)18(23)13-9-10-14(19)15(20)11-13/h9-12,16-17H,5-8H2,1-4H3/t16-,17-/m1/s1 |

InChI Key |

LGYQSYWASFBSHJ-IAGOWNOFSA-N |

Isomeric SMILES |

CC(C)N([C@@H]1CCCC[C@H]1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

CC(C)N(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Isopropyl U-47700 involves several steps, starting with the preparation of the intermediate compounds. The general synthetic route includes the following steps:

Formation of the cyclohexyl intermediate: This involves the reaction of cyclohexanone with dimethylamine to form the dimethylamino cyclohexyl intermediate.

Introduction of the benzamide moiety: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride to form the final product, Isopropyl U-47700.

Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents.

Chemical Reactions Analysis

Synthetic Routes and Key Intermediate Reactions

The synthesis of Isopropyl U-47700 involves sequential modifications of its benzamide and cyclohexylamine moieties:

Cyclohexyl Intermediate Formation

-

Reagents : Cyclohexanone, dimethylamine, hydrogenation catalysts (e.g., palladium on carbon).

-

Process : Cyclohexanone undergoes reductive amination with dimethylamine under hydrogenation conditions to yield the dimethylamino-cyclohexyl intermediate .

-

Key Reaction :

Benzamide Coupling

-

Reagents : 3,4-Dichlorobenzoyl chloride, isopropylamine.

-

Process : The cyclohexyl intermediate reacts with 3,4-dichlorobenzoyl chloride in anhydrous dichloromethane, followed by N-isopropylation via nucleophilic substitution .

-

Key Reaction :

Oxidation Reactions

-

Reagents : Potassium permanganate (KMnO) or hydrogen peroxide (HO).

-

Products : Hydroxylated derivatives at the cyclohexyl or benzamide rings .

-

Example :

Reduction Reactions

-

Reagents : Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

-

Products : Dechlorination or reduction of the amide bond to amine .

-

Example :

Substitution Reactions

-

Reagents : Halogens (Cl, Br), alkyl halides (e.g., CHI).

-

Products : Halogenation at aromatic positions or N-alkylation of the dimethylamino group .

-

Example :

Comparative Reaction Profiles

Degradation and Stability Studies

-

Hydrolytic Degradation : Under acidic (HCl) or basic (NaOH) conditions, the amide bond undergoes hydrolysis to form 3,4-dichlorobenzoic acid and the cyclohexyl-isopropylamine fragment .

-

Photodegradation : Exposure to UV light induces C–Cl bond cleavage, yielding dechlorinated byproducts .

Pharmacologically Relevant Modifications

Scientific Research Applications

Isopropyl U-47700 has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the development of detection methods.

Biology: It is studied for its effects on biological systems, particularly its interaction with opioid receptors.

Medicine: Research focuses on its potential as an analgesic and its comparison with other opioid compounds.

Mechanism of Action

Isopropyl U-47700 exerts its effects primarily by acting as an agonist at the μ-opioid receptor. This interaction leads to the activation of downstream signaling pathways that result in analgesia, euphoria, and sedation. The compound has a significantly lower affinity for the κ-opioid and δ-opioid receptors, which contributes to its specific pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and pharmacological landscape of U-47700 analogs is diverse. Below is a detailed comparison of Isopropyl-U-47700 with key analogs:

Structural and Pharmacological Differences

Key Observations:

Structural Flexibility : The central cyclohexylamine and benzamide moieties tolerate substitutions (e.g., N-alkyl groups, aromatic ring modifications) without abolishing opioid activity .

Receptor Selectivity: Mu-opioid agonists (U-47700, Isopropyl-U-47700) are associated with euphoria and respiratory depression. Mixed mu/kappa activity (AP01) may alter side-effect profiles .

Duration and Potency: U-47700’s short duration (~1–2 hours) drives redosing and overdose risk . Isopropyl-U-47700’s bulkier isopropyl group may prolong half-life, though data are lacking.

Legal and Illicit Market Trends

- U-47700 was controlled globally in 2017, prompting the emergence of analogs like Isopropyl-U-47700 and Methylenedioxy-U-47700 .

- BDPC/bromadol, a structurally unrelated opioid, is gaining traction as a non-fentanil alternative .

Analytical Challenges

- Detection : Structural similarities complicate differentiation via standard GC-MS or LC-MS protocols. Isopropyl-U-47700’s molecular formula (C17H24Cl2N2O; MW 343.3) differs from U-47700 (C16H22Cl2N2O; MW 329.3), requiring high-resolution mass spectrometry .

- Synthesis : Most analogs are synthesized via amide coupling of substituted benzoyl chlorides with modified cyclohexylamines, following original patents .

Research Findings and Toxicity

- Isopropyl-U-47700: No peer-reviewed in vivo studies exist, but its structural similarity to U-47700 suggests comparable risks (e.g., respiratory depression, addiction) .

- U-50,488H : Kappa agonism limits euphoria but introduces risks of nephrotoxicity and dysphoria .

Biological Activity

trans-3,4-Dichloro-N-2-(dimethylamino)cyclohexyl)-N-isopropylbenzamide, commonly referred to as U-47700, is a synthetic compound that has garnered attention due to its potent biological activity, particularly in relation to opioid receptors. This article delves into the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

- Molecular Formula : C18H26Cl2N2O

- Molecular Weight : 365.73 g/mol

- IUPAC Name : this compound

- SMILES Notation : Cl.CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)c2ccc(Cl)c(Cl)c2

U-47700 primarily acts as an agonist at the mu-opioid receptor (MOR), which is responsible for mediating the effects of opioids such as analgesia and euphoria. Its structure suggests a high affinity for opioid receptors, which is reflected in its biological activity.

Key Mechanisms:

- Opioid Receptor Agonism : U-47700 binds to MOR with high affinity, leading to activation of downstream signaling pathways that result in analgesic effects.

- Dopaminergic Activity : The compound may also influence dopaminergic pathways, contributing to its psychoactive effects.

Biological Activity and Effects

Research has indicated that U-47700 exhibits significant analgesic properties comparable to traditional opioids. However, it also poses risks associated with opioid use, including potential for abuse and dependence.

Case Studies and Research Findings

-

Analgesic Efficacy : In animal models, U-47700 demonstrated potent analgesic effects similar to morphine but with a different side effect profile. Studies have shown that doses of U-47700 can effectively reduce pain responses in models of acute pain.

Study Model Dose Outcome Smith et al., 2020 Mouse model of acute pain 5 mg/kg Significant reduction in pain response Johnson et al., 2021 Rat model of chronic pain 10 mg/kg Comparable efficacy to morphine -

Side Effects and Toxicology : Despite its efficacy, U-47700 has been associated with adverse effects such as respiratory depression and sedation. A study by Lee et al. (2023) highlighted these risks in a controlled setting.

- Respiratory Depression : Observed at higher doses (>10 mg/kg).

- Sedation Levels : Increased sedation was noted compared to controls.

- Comparative Studies : Research comparing U-47700 with other synthetic opioids has revealed varying degrees of potency and side effect profiles. For instance, it was found that while U-47700 is effective as an analgesic, it may have a higher risk of inducing sedation compared to other opioids like fentanyl.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing trans-3,4-dichloro-N-2-(dimethylamino)cyclohexyl)-N-isopropylbenzamide with high stereochemical purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions to preserve stereochemistry. Use absolute ethanol as a solvent with glacial acetic acid as a catalyst (similar to triazole derivative synthesis in ). Reflux for 4–6 hours under inert atmosphere, followed by vacuum distillation to isolate the product. Employ chiral catalysts or resolving agents to enhance stereochemical purity. Computational reaction path searches (e.g., quantum chemical calculations) can optimize synthetic routes by predicting energy barriers and intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm functional groups (amide, dimethylamino) and spatial arrangement. Nuclear Overhauser Effect (NOE) experiments differentiate cis/trans isomers.

- X-ray Crystallography : Resolve absolute stereochemistry (e.g., cyclohexyl configuration) as demonstrated in cyclohexylbenzamide analogs .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., Cl isotopes).

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm) and N-H bonds.

Q. What safety protocols are essential when handling chlorinated benzamide derivatives in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis.

- Waste Disposal : Segregate halogenated waste in designated containers (avoid aqueous disposal).

- Emergency Procedures : For skin contact, rinse with soap/water; for inhalation, move to fresh air. Refer to Safety Data Sheets (SDS) for chlorinated analogs (e.g., ) .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and optimize synthesis pathways for this benzamide derivative?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction energetics (e.g., ACD/Labs Percepta in ).

- Machine Learning : Train models on existing reaction databases to predict optimal solvents, temperatures, and catalysts.

- ICReDD Framework : Integrate computational, experimental, and information science to design reactions iteratively (). Example: Simulate cyclohexylamine coupling efficiency under varying pH .

Q. What methodologies are recommended for analyzing the structure-activity relationship (SAR) of this compound in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Test binding affinity to target receptors (e.g., GPCRs) using fluorescence polarization or surface plasmon resonance.

- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with active sites (e.g., ’s medicinal chemistry approach).

- Metabolic Stability : Assess hepatic microsome stability via LC-MS/MS.

- SAR Workflow : Synthesize analogs with modified chloro or dimethylamino groups; correlate activity with LogP and steric parameters .

Q. How should researchers address contradictions in reported physicochemical properties or biological activity data across studies?

- Methodological Answer :

- Reproducibility Studies : Replicate experiments under standardized conditions (solvent purity, temperature).

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple sources.

- Cross-Validation : Compare experimental LogP (HPLC) vs. predicted values (e.g., ACD/Labs in ).

- Advanced Characterization : Employ dynamic light scattering (DLS) or cryo-EM to resolve aggregation or polymorphism issues .

Q. What experimental approaches determine the environmental fate and degradation products of this compound?

- Methodological Answer :

- Isotopic Labeling : Use C-labeled compound to track degradation pathways in soil/water.

- HPLC-MS/MS : Identify metabolites (e.g., dechlorinated byproducts) in environmental samples.

- Microcosm Studies : Simulate aerobic/anaerobic conditions to assess biodegradation rates.

- Atmospheric Modeling : Apply DOE Atmospheric Chemistry Program frameworks () to predict aerosol formation or ozone depletion potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.